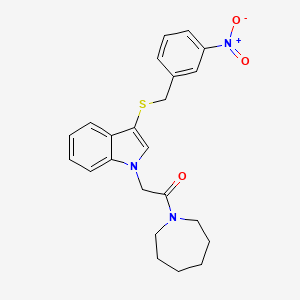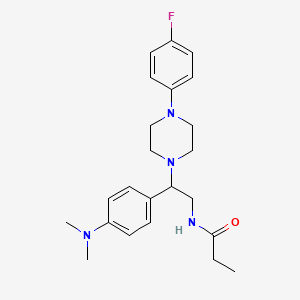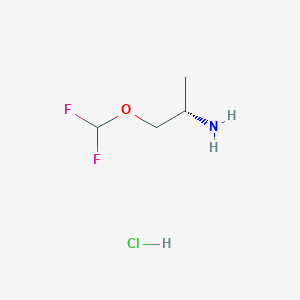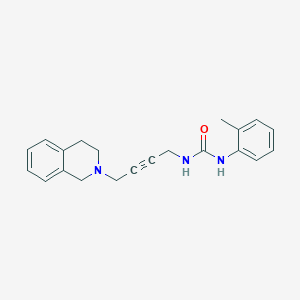
1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The nitrobenzyl thioether group can be introduced via a nucleophilic substitution reaction. This involves reacting the indole derivative with 3-nitrobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Azepane Ring Formation:
- The azepane ring can be formed by reacting the intermediate with azepane under suitable conditions, often involving a condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Indole Core:
- Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole core can be synthesized through a Fischer indole synthesis or other established methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The thioether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Reduction of the Nitro Group: 3-aminobenzyl thioether derivatives.
Substitution Reactions: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Materials Science: Its unique structure may be useful in designing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could be crucial for its biological activity.
Comparison with Similar Compounds
- 1-(Piperidin-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone
- 1-(Morpholin-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone
Uniqueness: 1-(Azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(24-12-5-1-2-6-13-24)16-25-15-22(20-10-3-4-11-21(20)25)30-17-18-8-7-9-19(14-18)26(28)29/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQGMOKPZICTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene](/img/structure/B2762127.png)
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/new.no-structure.jpg)

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)

![2-chloro-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2762133.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)


![2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2762142.png)
![2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2762143.png)
